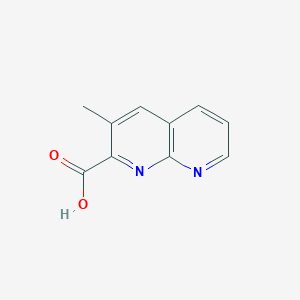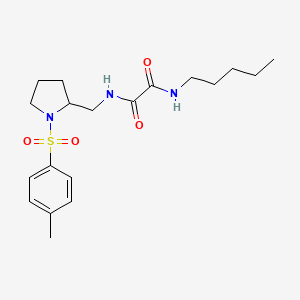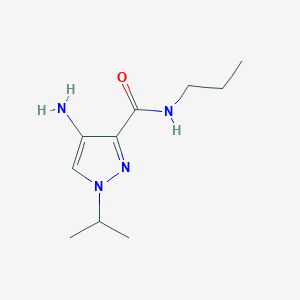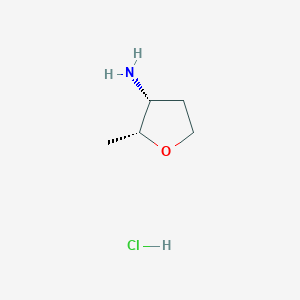
3-Methyl-1,8-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1535411-56-3 . It has a molecular weight of 188.19 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Methyl-1,8-naphthyridine-2-carboxylic acid, has been a subject of interest in recent years . The synthesis process involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The InChI Code for 3-Methyl-1,8-naphthyridine-2-carboxylic acid is 1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-1,8-naphthyridine-2-carboxylic acid is 188.19 .Scientific Research Applications
Antibacterial Properties
3-Methyl-1,8-naphthyridine-2-carboxylic acid derivatives have been extensively studied for their antibacterial properties. For instance, a series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides demonstrated efficacy against gram-negative bacterial infections, such as Escherichia coli (Santilli, Scotese, & Yurchenco, 1975). Another study synthesized 2-methyl-1,8-naphthyridine-3-carbazide and its derivatives, which displayed antimicrobial activity (Ramesh & Sreenivasulu, 2004). Moreover, compounds such as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative strains (Jacquet et al., 1992).
Gastric Antisecretory Properties
Some derivatives of 3-Methyl-1,8-naphthyridine-2-carboxylic acid exhibit gastric antisecretory properties. For example, certain derivatives were found to reduce total acid output in a dose-related fashion in rat models, indicating their potential in treating conditions like acid reflux or peptic ulcers (Santilli, Scotese, Bauer, & Bell, 1987).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of 3-Methyl-1,8-naphthyridine-2-carboxylic acid and its derivatives are also significant areas of research. Studies have focused on the preparation and reactions of these compounds, contributing to the understanding of their chemical properties and potential applications in various fields. For instance, new methods for preparing 2-substituted 1,8-naphthyridines were explored, enhancing the accessibility of these compounds for further study and application (Hawes & Wibberley, 1967).
Neuroprotective and Inotropic Effects
1,8-Naphthyridine derivatives have shown promise in the field of neuroprotection and cardiology. Some compounds exhibited neuroprotective effects in cell models and potential for treating Alzheimer's disease (de los Ríos et al., 2010). Additionally, 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives demonstrated a positive inotropic effect, similar to cardiac glycosides, in myocardial preparations (Herzig et al., 1994).
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 3-Methyl-1,8-naphthyridine-2-carboxylic acid, has been of considerable interest to the synthetic community . This includes attempts to develop more ecofriendly, safe, and atom-economical approaches . These compounds have wide applicability in medicinal chemistry and materials science .
properties
IUPAC Name |
3-methyl-1,8-naphthyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKAKEGGHTUZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CC=C2)N=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,8-naphthyridine-2-carboxylic acid | |
CAS RN |
1535411-56-3 |
Source


|
| Record name | 3-methyl-1,8-naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(3-Methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2451306.png)




![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2451312.png)

![Tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride](/img/structure/B2451317.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2451322.png)
![3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2451323.png)